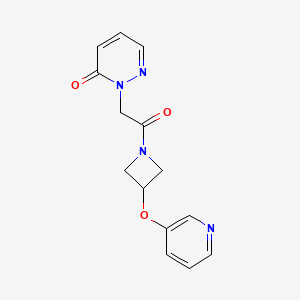

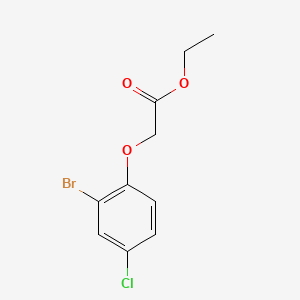

![molecular formula C22H18ClN7O3 B2859483 3-(4-chlorobenzyl)-6-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207031-30-8](/img/structure/B2859483.png)

3-(4-chlorobenzyl)-6-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains several functional groups including a chlorobenzyl group, an ethoxyphenyl group, an oxadiazole ring, and a triazolopyrimidinone ring. These groups could potentially contribute to the compound’s reactivity and properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step reactions involving nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis

The compound’s structure is likely to be planar due to the presence of the aromatic rings. The electron-withdrawing chloro group on the benzyl ring could potentially influence the compound’s electronic properties .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the electron-withdrawing chloro group and the electron-donating ethoxy group. The oxadiazole and triazolopyrimidinone rings could potentially participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the chloro group could increase its lipophilicity, while the presence of the oxadiazole and triazolopyrimidinone rings could contribute to its stability .Aplicaciones Científicas De Investigación

Structural Rearrangements and Antituberculosis Activity

The rearrangement of thiazolopyrimidines into triazolopyrimidines, through the reduction of C=N bond, has led to the preparation of triazolopyrimidines with potential antituberculosis activity. Lashmanova et al. (2019) investigated this transformation and the structural confirmation of the compounds was supported by single crystal X-ray diffraction. This research opens pathways for the development of new antituberculosis agents by exploiting structural rearrangements (Lashmanova, E. A., Agarkov, A., Rybakov, V., & Shiryaev, A., 2019).

Novel Fused Triazolothiadiazol Derivatives and Anticancer Activity

The synthesis of novel fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol derivatives has been reported by Nagaraju et al. (2013), focusing on their potential anticancer activity. These derivatives were synthesized through a multi-step reaction sequence and represent a new class of compounds with potential for further development in anticancer therapy (Nagaraju, K., Kotaiah, Y., Sampath, C., Harikrishna, N., & Rao, C., 2013).

Antihypertensive Derivatives and Molecular Modeling

A study conducted by Keshari et al. (2020) utilized pharmacophore modeling and molecular property analysis to synthesize derivatives of oxazolo/thiazolo-[3,2-a]-pyrimidin-3(2H)-one and 1,5-dihydroimidazo-[1,2-a]-pyrimidin-3(2H)-one showing significant antihypertensive activity. This research highlights the importance of molecular design in the development of new antihypertensive drugs (Keshari, M., Khan, R., Khalilullah, H., Yusuf, M., & Ahmed, B., 2020).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-[(4-chlorophenyl)methyl]-6-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN7O3/c1-2-32-17-6-4-3-5-16(17)20-25-18(33-27-20)12-29-13-24-21-19(22(29)31)26-28-30(21)11-14-7-9-15(23)10-8-14/h3-10,13H,2,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJVKQINRNOKPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

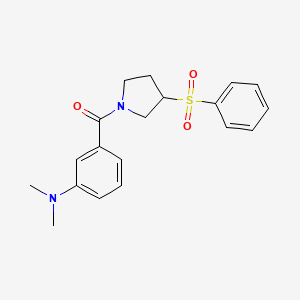

![1-[3-(1H-pyrrol-1-yl)propyl]-1H-imidazole](/img/structure/B2859400.png)

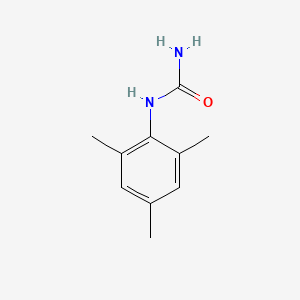

![5-amino-1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B2859411.png)

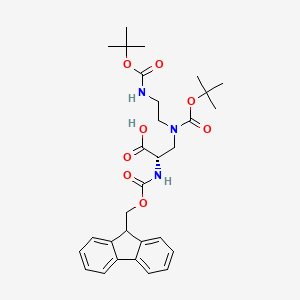

![N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2859412.png)

![3-(2-pyridyl)-6-(3-pyridylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2859416.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2859419.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2859420.png)

![3-(1-Methylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane;dihydrochloride](/img/structure/B2859421.png)